

## ladademstat Dihydrochloride in Acute Myeloid Leukemia (AML) Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

ladademstat (ORY-1001), a potent and selective inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A), is emerging as a promising therapeutic agent in the treatment of Acute Myeloid Leukemia (AML). By targeting both the enzymatic and scaffolding functions of LSD1, iadademstat induces differentiation of leukemic blasts and has demonstrated significant anti-leukemic activity in preclinical and clinical studies. This technical guide provides an in-depth overview of the core research on iadademstat in AML, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental methodologies, and a visual representation of the relevant biological pathways.

# Mechanism of Action: Reversing the Differentiation Block in AML

ladademstat is a small oral molecule that acts as a covalent and highly selective inhibitor of LSD1.[1] In AML, a significant aspect of the oncogenic program is maintained by the interaction between LSD1 and the transcription factor GFI-1.[1] This interaction, facilitated by the SNAG domain of GFI-1, is crucial for the repression of genes that promote myeloid differentiation.

ladademstat's dual mechanism of action is central to its therapeutic effect:



- Enzymatic Inhibition: Iadademstat covalently binds to the FAD cofactor in the catalytic center
  of LSD1, inhibiting its demethylase activity. This leads to an accumulation of permissive
  histone marks, such as H3K4me2, at the promoter regions of myeloid differentiationassociated genes.
- Scaffolding Disruption: The binding of iadademstat to LSD1 sterically hinders the interaction between LSD1 and GFI-1.[1] This uncoupling of the LSD1/GFI-1 complex disrupts the transcriptional repressor machinery, leading to the expression of genes that drive the differentiation of leukemic blasts into mature myeloid cells.[1]

This process ultimately reduces the leukemic stem cell capacity and proliferation of AML cells. [1]

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathway affected by iadademstat and a typical experimental workflow for its evaluation.





Click to download full resolution via product page

ladademstat's dual inhibition of LSD1's enzymatic and scaffolding functions.





#### Click to download full resolution via product page

A generalized workflow for the preclinical and clinical evaluation of iadademstat in AML.

### **Preclinical Data**

Preclinical studies have established the potent anti-leukemic activity of iadademstat in various AML models.



| Assay                  | Model                              | Key Findings                                                                                                        | Reference         |
|------------------------|------------------------------------|---------------------------------------------------------------------------------------------------------------------|-------------------|
| In Vitro Proliferation | AML cell lines (e.g.,<br>MV4-11)   | ladademstat inhibits proliferation with subnanomolar cellular activity.                                             | Maes et al., 2018 |
| Differentiation        | AML cell lines                     | Induces a monocyte/macrophag e differentiation gene signature and expression of differentiation markers like CD11b. | Maes et al., 2018 |
| Colony Formation       | MLL-translocated AML cell lines    | Demonstrates potent activity in colony formation assays.                                                            | Maes et al., 2018 |
| In Vivo Efficacy       | AML xenograft model                | Reduces tumor growth.                                                                                               | Maes et al., 2018 |
| In Vivo Survival       | T-cell acute leukemia<br>PDX model | Extends survival.                                                                                                   | Maes et al., 2018 |

### **Clinical Trial Data**

ladademstat has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents, demonstrating a manageable safety profile and promising efficacy.

# Phase I First-in-Human Monotherapy Trial (Relapsed/Refractory AML)

This trial established the safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-leukemic activity of iadademstat as a single agent.



| Parameter                       | Value                                                                                                                                                                                                                       | Reference             |
|---------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------|
| Patient Population              | 41 patients with relapsed/refractory AML                                                                                                                                                                                    | Salamero et al., 2020 |
| Dose Escalation Cohort          | 27 patients                                                                                                                                                                                                                 | Salamero et al., 2020 |
| Extension Cohort                | 14 patients                                                                                                                                                                                                                 | Salamero et al., 2020 |
| Recommended Phase 2 Dose (RP2D) | 140 μg/m²/day                                                                                                                                                                                                               | Salamero et al., 2020 |
| Clinical Activity               | Reductions in blood and bone marrow blast percentages; induction of blast cell differentiation, particularly in patients with MLL translocations. One complete remission with incomplete count recovery (CRi) was observed. | Salamero et al., 2020 |
| Safety Profile                  | Generally well-tolerated. Most common adverse events were myelosuppression, infections, asthenia, mucositis, and diarrhea.                                                                                                  | Salamero et al., 2020 |

# Phase IIa ALICE Trial (ladademstat + Azacitidine in Newly Diagnosed, Unfit Elderly AML)

This ongoing trial is evaluating the combination of iadademstat with the standard-of-care hypomethylating agent azacitidine.



| Parameter                                        | Value                                                                                                                | Reference                       |
|--------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|---------------------------------|
| Patient Population                               | 36 elderly patients with newly diagnosed AML ineligible for intensive chemotherapy                                   | Oryzon Genomics                 |
| Treatment Regimen                                | ladademstat (90 μg/m² per<br>day, 5 days on/2 days off) +<br>Azacitidine (75 mg/m² for 7 of<br>28 days)              | Oryzon Genomics                 |
| Overall Response Rate (ORR)                      | 81% in evaluable patients                                                                                            | Oryzon Genomics[1]              |
| Complete Remission (CR/CRi)                      | 64% of responders                                                                                                    | Oryzon Genomics[1]              |
| Partial Remission (PR)                           | 36% of responders                                                                                                    | Oryzon Genomics[1]              |
| Measurable Residual Disease (MRD) Negativity     | 82% of evaluable CR/CRi patients                                                                                     | ASH-2022 Presentation           |
| Median Overall Survival (OS) for CR/CRi patients | ~14.3 months                                                                                                         | ASH-2022 Presentation           |
| Safety Profile                                   | Manageable, with the most frequent treatment-related adverse events being thrombocytopenia, neutropenia, and anemia. | The Lancet Haematology,<br>2024 |

## **Ongoing and Future Combination Trials**

ladademstat is being investigated in several other combination settings:

- FRIDA Trial (Phase Ib): ladademstat in combination with gilteritinib in patients with relapsed/refractory AML with FLT3 mutations.[1]
- Phase I Trial: ladademstat in combination with venetoclax and azacitidine in newly diagnosed AML patients.[2]

## **Experimental Protocols**



This section outlines the general methodologies for key experiments cited in iadademstat research. For detailed, step-by-step protocols, researchers should refer to the supplementary materials of the cited publications.

### **In Vitro Assays**

- Cell Lines and Culture: AML cell lines (e.g., MV4-11, THP-1, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- Proliferation and Viability Assays:
  - Method: Cells are seeded in 96-well plates and treated with a range of iadademstat concentrations. Cell viability is assessed at various time points using assays such as MTS or CellTiter-Glo.
  - Data Analysis: IC50 values are calculated from dose-response curves.
- Apoptosis Assays:
  - Method: Treated cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry to quantify early and late apoptotic populations.
- Differentiation Assays:
  - Method: The expression of myeloid differentiation markers (e.g., CD11b, CD14, CD86) is measured by flow cytometry after treatment with iadademstat.
  - Gating Strategy: Blasts are typically identified based on CD45/side scatter characteristics,
     and then the expression of differentiation markers on the blast population is quantified.

#### **Mechanistic Studies**

- Co-Immunoprecipitation (Co-IP):
  - Objective: To investigate the interaction between LSD1 and GFI1.
  - Method: Nuclear extracts from AML cells are incubated with an antibody against either
     LSD1 or GFI1. The immune complexes are captured, and the presence of the interacting



protein is detected by Western blotting.

- Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq):
  - Objective: To map the genome-wide localization of histone modifications (e.g., H3K4me2, H3K9me2) and transcription factors.
  - Method: Chromatin from iadademstat-treated and control cells is cross-linked, sheared, and immunoprecipitated with antibodies against the target protein or histone mark. The enriched DNA is then sequenced.
  - Data Analysis: Sequencing reads are aligned to the reference genome, and peaks are called to identify regions of enrichment.
- RNA Sequencing (RNA-seq):
  - Objective: To profile gene expression changes upon iadademstat treatment.
  - Method: RNA is extracted from treated and control cells, and libraries are prepared for high-throughput sequencing.
  - Data Analysis: Reads are aligned to the reference transcriptome, and differential gene expression analysis is performed to identify up- and down-regulated genes and pathways.

#### **In Vivo Studies**

- Patient-Derived Xenograft (PDX) Models:
  - Method: Primary AML patient cells are engrafted into immunodeficient mice (e.g., NSG).
     Once engraftment is established, mice are treated with iadademstat or vehicle control.
  - Efficacy Assessment: Disease burden is monitored by measuring the percentage of human CD45+ cells in the peripheral blood or bone marrow. Survival is also a key endpoint.

## **Clinical Trial Methodologies**



- Pharmacokinetics (PK): Plasma concentrations of iadademstat are measured at various time points using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacodynamics (PD): Target engagement and biological activity are assessed by measuring changes in biomarkers in patient samples (e.g., gene expression changes in peripheral blood mononuclear cells).
- Measurable Residual Disease (MRD) Assessment:
  - Method: Multi-parameter flow cytometry is used to detect the presence of rare leukemic cells in the bone marrow of patients in remission.
  - Approach: A leukemia-associated immunophenotype (LAIP) is identified at diagnosis, and this aberrant phenotype is monitored during and after treatment.

#### Conclusion

ladademstat dihydrochloride represents a novel and promising therapeutic strategy for AML. Its unique dual mechanism of action, which both inhibits the enzymatic activity of LSD1 and disrupts its scaffolding function, leads to the differentiation of leukemic blasts. Clinical data, particularly from the ALICE trial, have demonstrated encouraging response rates and a manageable safety profile when combined with azacitidine in elderly, unfit AML patients. Ongoing and future studies will further elucidate the full potential of iadademstat in various AML patient populations and combination regimens. The detailed experimental methodologies provided in this guide are intended to support further research and development in this exciting area of oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. oryzon.com [oryzon.com]
- 2. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [ladademstat Dihydrochloride in Acute Myeloid Leukemia (AML) Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609777#iadademstat-dihydrochloride-in-acute-myeloid-leukemia-aml-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com